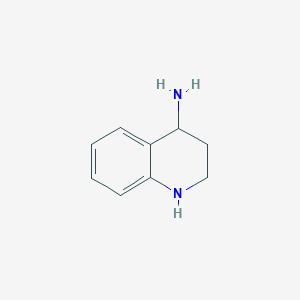

1,2,3,4-Tetrahydroquinolin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAOPTDGCXICDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593328 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

801156-77-4 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroquinolin 4 Amine and Its Derivatives

Established Synthetic Routes to the 1,2,3,4-Tetrahydroquinoline (B108954) Nucleus

The construction of the core 1,2,3,4-tetrahydroquinoline ring system is a prerequisite for the synthesis of its 4-amino derivatives. A variety of synthetic strategies have been developed to achieve this, each with its own advantages and limitations.

Reductive Cyclization Approaches

Reductive cyclization is a common and effective method for the synthesis of the tetrahydroquinoline nucleus. This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

A prominent example is the tandem reduction-reductive amination of methyl (2-nitrophenyl)acetate derivatives. In this process, catalytic hydrogenation not only reduces the nitro group but also facilitates the cyclization and subsequent reductive amination in the presence of formaldehyde (B43269), yielding 1-methyl-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylates as single diastereomers. nih.gov The reaction proceeds in high yield with the C-2 alkyl group positioned cis to the C-4 carboxylic ester. nih.gov If formaldehyde is omitted, the corresponding 2-alkyl derivatives are obtained. nih.gov

Another reductive cyclization strategy involves the use of 2-nitroarylketones and aldehydes. nih.govresearchgate.net Under hydrogenation conditions with a palladium on carbon (Pd/C) catalyst, these substrates are converted to tetrahydroquinolines. nih.govresearchgate.net The reaction is initiated by the reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the final product. nih.gov This method is highly diastereoselective, with hydrogen addition occurring on the face of the molecule opposite to the C4 ester group, resulting in a cis relationship between the C2 alkyl and C4 ester groups. nih.gov

Domino Reactions and Cascade Processes in Tetrahydroquinoline Synthesis

Domino reactions, also known as tandem or cascade reactions, offer an efficient and atom-economical approach to complex molecules like tetrahydroquinolines from simple starting materials. nih.gov These reactions involve multiple bond-forming events in a single operation without the isolation of intermediates. nih.gov

One such domino sequence is the reduction-reductive amination strategy. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a multi-step sequence triggered by the catalytic reduction of the nitro group. nih.gov This is followed by the formation of a cyclic imine and its subsequent reduction to yield the tetrahydroquinoline. nih.gov This process is highly diastereoselective. nih.gov

Another notable domino reaction is the reductive amination-nucleophilic aromatic substitution (SNAr) sequence. nih.govmdpi.com This method involves an initial reductive amination of a side chain carbonyl group to produce an amine, which then undergoes an intramolecular SNAr ring closure onto an activated aromatic ring to form the tetrahydroquinoline nucleus. nih.govmdpi.com The success of the SNAr ring closure is dependent on the presence of an electron-withdrawing group on the aromatic ring. nih.govmdpi.com

The Povarov reaction, a formal [4+2] cycloaddition, is a powerful domino reaction for synthesizing tetrahydroquinolines. beilstein-journals.orgnih.govsci-rad.com In a three-component variation, an arylamine, an aldehyde, and an electron-rich alkene react to form highly substituted tetrahydroquinolines. beilstein-journals.orgnih.gov The reaction is often catalyzed by acids and can be rendered enantioselective by using chiral catalysts. nih.gov

| Domino Reaction Type | Starting Materials | Key Intermediates | Catalyst/Reagents | Product | Ref |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Cyclic imine | 5% Pd/C, H2 | 1,2,3,4-Tetrahydroquinolines | nih.gov |

| Reductive Amination-SNAr | Substrates with carbonyl and activated aromatic fluoride | Amine | H2, Pd/C | 1,2,3,4-Tetrahydroquinolines | nih.govmdpi.com |

| Three-Component Povarov Reaction | Aniline, Aldehyde, N-vinylcarbamate | Iminium ion | Chiral Phosphoric Acid | 4-Aminotetrahydroquinolines | nih.gov |

Acid-Catalyzed Ring Closures and Rearrangements

Acid-catalyzed reactions represent a classical approach to the synthesis of the tetrahydroquinoline scaffold. These reactions often involve the cyclization of suitable precursors under acidic conditions. The Povarov reaction, for instance, is frequently catalyzed by Brønsted or Lewis acids. sci-rad.comnih.gov The acid activates the in situ-formed imine towards cycloaddition with an electron-rich olefin. sci-rad.com The choice of acid catalyst can significantly influence the reaction rate and yield. sci-rad.com

Metal-Promoted Cyclizations and Transformations

Metal catalysts play a crucial role in modern organic synthesis, and the construction of the tetrahydroquinoline nucleus is no exception. Various metal-promoted cyclizations and transformations have been developed.

For example, an iridium-catalyzed oxidative cyclization of amino alcohols provides a route to tetrahydroquinolines. nih.gov In this process, the iridium complex oxidizes the alcohol to an aldehyde, which is then trapped by the neighboring amino group to form an imine. This imine is subsequently reduced by the hydrido-iridium species generated during the oxidation step. nih.gov

Iron-mediated heterocyclization has also been reported. An intramolecular nitrene C-H insertion process promoted by an iron(III) complex offers a one-step synthesis of 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

Furthermore, manganese-catalyzed reactions using a borrowing hydrogen methodology have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.gov This atom-efficient method proceeds via a one-pot cascade reaction, forming a C-C and a C-N bond with water as the only byproduct. nih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product | Ref |

| Iridium Complex | Oxidative Cyclization | Amino alcohols | 1,2,3,4-Tetrahydroquinolines | nih.gov |

| Iron(III) Complex | Nitrene C-H Insertion | Azides | 2-Aryl-1,2,3,4-tetrahydroquinolines | nih.gov |

| Manganese Pincer Complex | Borrowing Hydrogen | 2-Aminobenzyl alcohols, Secondary alcohols | 1,2,3,4-Tetrahydroquinolines | nih.gov |

| Palladium on Carbon | Reductive Cyclization | 2-Nitroarylketones/aldehydes | 1,2,3,4-Tetrahydroquinolines | nih.gov |

Polyphosphoric Acid-Assisted Reactions

Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, often employed for cyclization and rearrangement reactions. While its application in the direct synthesis of 1,2,3,4-tetrahydroquinolin-4-amine is not extensively detailed in the provided context, PPA has been used in the synthesis of related heterocyclic systems, such as tetrahydroisoquinolines, through reactions like the Bischler-Napieralski cyclization followed by reduction. rsc.orgresearchgate.net This suggests its potential utility in constructing the quinoline (B57606) core from appropriate precursors.

Strategies for Introducing the 4-amine Functionality

Once the tetrahydroquinoline nucleus is formed or during its formation, specific strategies are employed to introduce the crucial amine group at the 4-position.

A highly effective method for the direct synthesis of 4-aminotetrahydroquinolines is the Povarov reaction . beilstein-journals.orgnih.govnih.govresearchgate.net This reaction, particularly in its three-component format, allows for the construction of the tetrahydroquinoline ring with the simultaneous introduction of the 4-amino group. nih.gov The reaction typically involves an aniline, an aldehyde, and an electron-rich alkene such as an enecarbamate. nih.govresearchgate.net The use of chiral phosphoric acids as catalysts has enabled the development of highly diastereo- and enantioselective versions of this reaction, providing access to enantioenriched 4-aminotetrahydroquinoline derivatives. nih.gov

Another key strategy involves the reductive amination of a tetrahydroquinolin-4-one precursor. This two-step approach first requires the synthesis of the corresponding ketone. The ketone can then be converted to the 4-amine via reaction with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

A domino reduction-reductive amination sequence starting from methyl (2-nitrophenyl)acetate derivatives can also lead to tetrahydroquinolines with a substituent at the 4-position that can be converted to an amine. nih.gov The initial product is a 4-carboxylic ester, which can potentially be transformed into the desired 4-amine through subsequent synthetic steps.

The domino reductive amination-SNAr sequence can also be designed to place a group at the 4-position that is either an amine or can be converted to one. nih.govmdpi.com For this to be effective, the aromatic ring must be appropriately substituted to direct the intramolecular cyclization to the desired position. nih.govmdpi.com

| Synthetic Strategy | Description | Key Features | Ref |

| Povarov Reaction | A [4+2] cycloaddition between an imine and an electron-rich alkene. | Can be a one-pot, three-component reaction. Amenable to asymmetric catalysis for enantioselective synthesis. | beilstein-journals.orgnih.govnih.govresearchgate.net |

| Reductive Amination | Conversion of a tetrahydroquinolin-4-one to the corresponding amine. | Requires a ketone precursor. A versatile method for introducing various amine substituents. | |

| Domino Reduction-Reductive Amination | Tandem reaction sequence starting from nitroarenes. | Can install a functional group at C4 that can be converted to an amine. Highly diastereoselective. | nih.gov |

Diastereoselective Synthetic Pathways for 4-amino-substituted Tetrahydroquinolines

The stereocontrolled synthesis of 4-amino-substituted tetrahydroquinolines is crucial for developing new therapeutic agents. Several diastereoselective methods have been established to control the relative stereochemistry of substituents on the tetrahydroquinoline core.

One notable approach involves a tandem reduction-reductive amination reaction starting from methyl (2-nitrophenyl)acetate. This method proceeds through alkylation with an allylic halide, followed by ozonolysis and catalytic hydrogenation. The final hydrogenation step initiates a cascade sequence involving the reduction of the nitro group, condensation to form a cyclic imine, and subsequent reduction to yield the tetrahydroquinoline. This process demonstrates high diastereoselectivity, affording products with the C-2 alkyl group and the C-4 carboxylic ester in a cis relationship. nih.gov

Another powerful strategy is the [4+2] annulation, or Povarov reaction, which is a type of aza-Diels-Alder reaction. This reaction can be performed in a multicomponent fashion, combining an aniline, a carbonyl compound, and an alkene to construct the tetrahydroquinoline ring system with high diastereoselectivity. researchgate.net For instance, the reaction of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been shown to produce highly functionalized tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.org

Borane-catalyzed redox-neutral endo-1,7-hydride shift of amino-substituted chalcones provides another route to dihydro-quinolin-4-ones, which are precursors to 4-amino-substituted tetrahydroquinolines. This reaction proceeds with high yields and excellent diastereoselectivity (up to >99:1 cis:trans). acs.org The resulting dihydro-quinolin-4-ones can then be further functionalized and reduced to the desired 4-amino derivatives.

Table 1: Examples of Diastereoselective Syntheses of Tetrahydroquinoline Derivatives

| Starting Materials | Reaction Type | Key Features | Diastereomeric Ratio (dr) | Reference |

| Methyl (2-nitrophenyl)acetate, allylic halide | Tandem reduction-reductive amination | High yield, single diastereomer with cis configuration | High | nih.gov |

| ortho-Tosylaminophenyl-substituted p-quinone methides, cyanoalkenes | [4+2] Annulation | High yield, excellent diastereoselectivity | >20:1 | frontiersin.org |

| Amino-substituted chalcones | Borane-catalyzed 1,7-hydride shift | High yield, excellent diastereoselectivity | up to >99:1 | acs.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods to synthesize chiral this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry.

Asymmetric hydrogenation is a powerful tool for establishing chirality in the tetrahydroquinoline scaffold. nih.gov For example, highly enantioselective rhodium-catalyzed asymmetric hydrogenation of o-nitrocinnamyl substrates can produce intermediates that are then converted to tetrahydroquinoline derivatives with excellent enantiomeric excess (>98% ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of quinoxalines provides access to chiral tetrahydroquinoxalines, and by simply changing the solvent, both enantiomers can be selectively obtained with high yields and excellent enantioselectivities. nih.govrsc.org

Chiral phosphoric acid (CPA) catalysis has emerged as a significant strategy for asymmetric synthesis. researchgate.net CPA catalysts can be used in synergistic photoredox reactions to achieve asymmetric Minisci-type radical functionalization, leading to the enantioselective synthesis of 3-(N-indolyl)quinolines with both axial and central chirality. researchgate.net Furthermore, CPA-catalyzed asymmetric C-H functionalization allows for the selective activation of enantiotopic C(sp³)-hydrogen atoms to produce tetrahydroquinoline derivatives with high enantioselectivities (up to 97% ee). acs.org

A one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs has been developed using a synergistic catalytic system of a ruthenium complex and a chiral Brønsted acid. This cascade reaction, involving a Mannich-aza-Michael sequence, produces a variety of derivatives in good yields and with high enantiomeric purity. rsc.org

Table 2: Enantioselective Syntheses of Chiral Tetrahydroquinoline Derivatives

| Reaction Type | Catalyst System | Key Features | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Rhodium-based | Highly enantioselective | >98% | nih.gov |

| Asymmetric Hydrogenation | Iridium-based | Solvent-controlled enantioselectivity | up to 98% | nih.gov |

| Asymmetric C-H Functionalization | Chiral Phosphoric Acid | Selective activation of enantiotopic C-H bonds | up to 97% | acs.org |

| Four-component Cascade Reaction | Ruthenium complex and Chiral Brønsted Acid | One-pot synthesis of 1,3,4-substituted analogs | High | rsc.org |

Advanced Synthetic Strategies and Green Chemistry Principles

Modern organic synthesis increasingly emphasizes the development of sustainable and efficient methodologies. These advanced strategies are being applied to the synthesis of 1,2,3,4-tetrahydroquinolines to improve atom economy, reduce waste, and simplify synthetic procedures.

Borrowing Hydrogen Methodology in 1,2,3,4-Tetrahydroquinoline Synthesis

The borrowing hydrogen (BH) or hydrogen autotransfer methodology is an atom-economical approach for forming C-N and C-C bonds. nih.govacs.orgnih.gov This strategy utilizes alcohols as alkylating agents, with water being the only byproduct. acs.orgnih.gov In the context of tetrahydroquinoline synthesis, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl intermediate. nih.gov This intermediate then reacts with an amine, and the borrowed hydrogen is returned in a final reduction step. nih.gov

A manganese(I) PN³ pincer complex has been successfully employed for the selective synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols. nih.govacs.org This one-pot cascade reaction is highly selective for the tetrahydroquinoline product over the corresponding quinoline, a selectivity that can be controlled by the choice of base and reaction temperature. nih.gov This method avoids the need for external reducing agents and offers a more sustainable route to these important heterocycles. acs.org

C-H Activation Strategies for Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds, including tetrahydroquinolines. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Rhodium-catalyzed C-H bond activation has been utilized for the synthesis of tetrahydroquinoline derivatives from ketoximes and alkynes. nih.gov This process involves a chelation-assisted C-H activation, insertion of the alkyne, and subsequent cyclization. Iron and copper catalysts have also been shown to be effective for the direct functionalization of both protected and unprotected tetrahydroisoquinolines with various nucleophiles. acs.org

Furthermore, metal-free oxidative C(sp³)–H functionalization of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines has been achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. This method allows for the introduction of various nucleophiles at the C1 position under mild conditions. frontiersin.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product that incorporates most or all of the atoms of the reactants. researchgate.netrsc.orgnih.gov MCRs are particularly well-suited for the construction of diverse libraries of compounds for drug discovery. nih.gov

The Povarov reaction, a formal aza-Diels-Alder reaction, is a prominent example of an MCR used for tetrahydroquinoline synthesis. researchgate.net A sequential three-component Povarov reaction between aromatic amines, glyoxal (B1671930) derivatives, and α,β-unsaturated dimethylhydrazones under mechanochemical conditions (ball milling) has been developed to produce highly functionalized 2,4,4-trisubstituted 1,2,3,4-tetrahydroquinolines. researchgate.net

Another example is the one-pot, three-component condensation of tetrahydroquinoline, an amine, and formaldehyde (a Mannich-type reaction) to generate N-Mannich bases of tetrahydroquinoline. nih.gov These MCRs offer significant advantages in terms of operational simplicity, time-efficiency, and the ability to generate structural diversity. nih.gov A multicomponent protocol has also been developed to assemble polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity from simple starting materials like isocyanides, allenoates, and 2-aminochalcones. acs.org

Pharmacological and Biological Activities of 1,2,3,4 Tetrahydroquinolin 4 Amine Derivatives

Anticancer Potential and Mechanisms of Action

The quest for more effective and targeted cancer therapies has led to the investigation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives as a promising class of compounds. Their anticancer effects are attributed to several distinct mechanisms, including enzyme inhibition and interference with crucial signaling pathways that promote cancer cell survival and proliferation.

Aromatase Enzyme Inhibition

Aromatase, a cytochrome P450 enzyme, is a key player in estrogen biosynthesis and a crucial target in the treatment of hormone-dependent breast cancer. connectjournals.comresearchgate.net Inhibition of this enzyme is an effective strategy for managing this type of cancer. connectjournals.comresearchgate.net Studies have explored the potential of 1,2,3,4-tetrahydroquinoline derivatives as non-steroidal aromatase inhibitors. connectjournals.comresearchgate.net

In one study, a series of 1,2,3,4-tetrahydroquinoline derivatives were synthesized and evaluated for their ability to inhibit aromatase. The results indicated that different derivatives displayed varying levels of inhibitory activity. Notably, compound 5c was identified as having optimal inhibitory activity against aromatase. connectjournals.comresearchgate.net

Table 1: Aromatase Inhibitory Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Concentration (μM) | % Inhibition ± SD |

|---|---|---|

| 4a | 5.0 | 0.5 ± 1.0 |

| 4b | 5.0 | 0.3 ± 0.9 |

| 4c | 5.0 | 1.3 ± 0.7 |

| 5a | 5.0 | 16 ± 0.8 |

| 5b | 5.0 | 25 ± 1.05 |

| 5c | 5.0 | 57 ± 1.4 |

| 6a | 5.0 | 4.9 ± 3.3 |

| 6b | 5.0 | 2.0 ± 2.8 |

| 6c | 5.0 | 11.0 ± 1.5 |

SD = Standard Deviation, Mean of three experiments. Data sourced from Connect Journals. connectjournals.com

Interference with CXCL12-mediated Pro-survival Signaling

The chemokine receptor CXCR4 and its ligand CXCL12 are integral to processes such as tumor growth, metastasis, and angiogenesis. uky.edunih.gov The overexpression of CXCR4 on the surface of many cancer cell types is correlated with these malignant processes. uky.edunih.gov Antagonists of CXCR4 can disrupt the pro-survival signaling mediated by CXCL12, thereby diminishing the viability of cancer cells. uky.edunih.gov A series of CXCR4 antagonists have been developed based on the (S)-5,6,7,8-tetrahydroquinolin-8-amine scaffold. uky.edu These antagonists work by interfering with the critical survival signals that cancer cells rely on, which are triggered by the interaction between CXCL12 and CXCR4. uky.edunih.gov

Inhibition of Chemotaxis in Cancer Cells

In addition to interfering with pro-survival signaling, CXCR4 antagonists derived from the 1,2,3,4-tetrahydroquinoline framework can also inhibit chemotaxis. uky.edunih.gov Chemotaxis is the directed movement of cells in response to a chemical stimulus, a process that is crucial for cancer cell metastasis. By blocking the CXCR4 receptor, these compounds prevent cancer cells from migrating towards CXCL12, which is often present in tissues and organs that are common sites of metastasis. uky.edunih.gov

Antimicrobial Activities

The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Derivatives of 1,2,3,4-tetrahydroquinoline have shown promise as effective antimicrobial agents, with a notable mechanism of action involving the inhibition of essential bacterial enzymes.

Antibacterial Efficacy, including against E. coli DNA GyraseB

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. tandfonline.comnih.gov Specifically, the GyraseB subunit (GyrB) possesses an ATPase active site that is a target for several antibiotics. tandfonline.com A study investigating novel 1,2,3,4-tetrahydroquinoline-triazole hybrids found that these compounds act as inhibitors of E. coli DNA GyraseB. tandfonline.com

The study employed in silico docking simulations to predict the binding affinity of the synthesized compounds to the active site of E. coli DNA GyrB. The results were then correlated with their in vitro antibacterial activity, measured as the minimum inhibitory concentration (MIC) against E. coli.

Table 2: Docking Scores and MIC Values of Tetrahydroquinoline-Triazole Derivatives against E. coli DNA GyrB

| Compound | Docking Score (Kcal/mol) | MIC (µg/ml) against E. coli MTCC 443 |

|---|---|---|

| 6a | -5.748 | 50 |

| 6b | -5.875 | 50 |

| 6c | -5.922 | 50 |

| 6d | -6.041 | 25 |

| 6e | -6.136 | 25 |

| 6f | -6.264 | 25 |

| 6g | -6.804 | 12.5 |

| 6h | -6.599 | 12.5 |

| 6i | -6.303 | 12.5 |

| 6j | -5.586 | 50 |

Data sourced from Taylor & Francis Online. tandfonline.com

Compound 6i , with a docking score of -6.303 Kcal/mol and a MIC value of 12.5 µg/ml, was highlighted as a promising candidate for further development due to its potential to bind effectively to the E. coli DNA GyrB protein and inhibit bacterial growth at a relatively low concentration. tandfonline.com

Antifungal Properties

Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their potential as antifungal agents, with several compounds demonstrating notable activity against various fungal pathogens.

A series of chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline moiety were synthesized and evaluated for their fungicidal effects. Within this series, compounds where a piperazine (B1678402) fragment was introduced showed good antifungal activity. Notably, compound H4 exhibited the highest inhibitory activity against Phytophthora capsici, with a median effective concentration (EC50) of 5.2 μg/mL. nih.gov This was significantly more potent than the commercial fungicides Azoxystrobin (EC50 = 80.2 μg/mL) and Fluopyram (EC50 = 146.8 μg/mL). nih.gov Further studies indicated that H4 likely exerts its effect by acting on the cell membrane and inhibiting the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov

In another study, novel 1,2,3,4-tetrahydroquinoline derivatives featuring a pyrimidine (B1678525) ether scaffold were designed and found to possess good antifungal activities against several fungi. nih.gov Compound 4fh from this series was particularly effective, displaying excellent in vitro activity against Valsa mali and Sclerotinia sclerotiorum with EC50 values of 0.71 and 2.47 μg/mL, respectively. nih.gov This compound was found to be a chitin (B13524) synthase inhibitor, with slightly stronger inhibitory activity than the known inhibitor polyoxin (B77205) D. nih.gov

Furthermore, the natural product Virantmycin , a substituted 1,2,3,4-tetrahydroquinoline, has been reported to possess weak antifungal activity in addition to its primary antiviral properties.

Antifungal Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Fungal Species | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| H4 | Phytophthora capsici | 5.2 μg/mL | nih.gov |

| 4fh | Valsa mali | 0.71 μg/mL | nih.gov |

| 4fh | Sclerotinia sclerotiorum | 2.47 μg/mL | nih.gov |

Antiparasitic and Antimalarial Applications

The 4-aminoquinoline (B48711) core is a well-established pharmacophore in the development of antimalarial drugs, and derivatives of 4-amino-1,2,3,4-tetrahydroquinoline have shown promise in overcoming drug resistance. ontosight.airndsystems.com

One of the notable examples of a 1,2,3,4-tetrahydroquinoline derivative with antiparasitic activity is Oxamniquine . nih.govfrancis-press.com It is an established antischistosomal agent used in the treatment of schistosomiasis caused by Schistosoma mansoni. nih.govfrancis-press.comresearchgate.netplos.org

In the realm of antimalarial research, several 4-aminoquinoline derivatives have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium. In one study, two series of new 4-aminoquinoline derivatives were found to be effective against Plasmodium falciparum in vitro. nih.gov Four of the most active compounds, 1m , 1o , 2c , and 2j , were further evaluated in vivo against Plasmodium berghei and were able to cure infected mice. Their 50% effective dose (ED50) values were determined to be 2.062, 2.231, 1.431, and 1.623 mg/kg, respectively, which are comparable to the standard drug amodiaquine (B18356) (ED50 = 1.18 mg/kg). nih.gov

Another study focused on modifying the side chains of 4-aminoquinolines, leading to the synthesis of compounds with significant inhibitory effects on the K1 (chloroquine-resistant) strain of P. falciparum. nih.gov Among these, compounds 30 and 31 showed notable parasite growth inhibition. nih.gov These derivatives are thought to act by forming a complex with hematin (B1673048) and inhibiting the formation of β-hematin, a crucial process for parasite survival. medchemexpress.com

Antimalarial Activity of 4-Aminoquinoline Derivatives

| Compound | Parasite Strain | Activity (ED50) | Reference |

|---|---|---|---|

| 1m | P. berghei (in vivo) | 2.062 mg/kg | nih.gov |

| 1o | P. berghei (in vivo) | 2.231 mg/kg | nih.gov |

| 2c | P. berghei (in vivo) | 1.431 mg/kg | nih.gov |

| 2j | P. berghei (in vivo) | 1.623 mg/kg | nih.gov |

Antiviral Activities, including Anti-HIV

The 1,2,3,4-tetrahydroquinoline scaffold has also been explored for its antiviral potential. A notable example is Virantmycin , an antibiotic isolated from Streptomyces nitrosporeus. kitasato-u.ac.jp Virantmycin possesses a substituted 1,2,3,4-tetrahydroquinoline core and has been shown to inhibit the plaque formation of both RNA and DNA viruses at low concentrations. ontosight.aikitasato-u.ac.jpsatoshi-omura.info

In the context of Human Immunodeficiency Virus (HIV), research has pointed towards the potential of tetrahydroquinoline derivatives. A review on the synthesis of tetrahydroquinolines mentions that a compound with this nucleus, designated as compound 9 , is under evaluation for the treatment of HIV. tocris.comresearchgate.net While specific details on the structure and activity of this compound are limited in the provided context, it highlights the ongoing interest in this chemical class for anti-HIV drug discovery.

It is worth noting that related heterocyclic structures, such as 1,2,3,4-tetrahydroisoquinolines, have also been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. medchemexpress.comtargetmol.com

Antiviral Activity of 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Virus Type | Activity | Reference |

|---|---|---|---|

| Virantmycin | RNA and DNA viruses | Inhibits plaque formation | kitasato-u.ac.jpsatoshi-omura.info |

| Compound 9 | HIV | Under evaluation for treatment | tocris.comresearchgate.net |

Neuropharmacological Applications

Derivatives of 1,2,3,4-tetrahydroquinolin-4-amine have been designed and synthesized to target various components of the central nervous system, showing potential for the treatment of neurological and psychiatric disorders.

Dual Serotonin (B10506) and Dopamine (B1211576) Reuptake Inhibition

A series of novel 1,2,3,4-tetrahydroquinoline amines have been identified as potent dual inhibitors of the serotonin transporter (SERT) and the dopamine transporter (DAT). researchgate.netnih.gov This dual-action profile is of interest for the development of antidepressants with potentially broader efficacy. researchgate.net The lead compound in this series is 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine . nih.gov These compounds were developed to improve upon earlier series by having a better profile regarding cytochrome P-450 (CYP) enzyme and hERG potassium channel inhibition, as well as being more synthetically accessible. researchgate.netnih.gov

Dual Serotonin and Dopamine Reuptake Inhibition by a 1,2,3,4-Tetrahydroquinoline Amine Derivative

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine | Serotonin Transporter (SERT) | Potent reuptake inhibitor | researchgate.netnih.gov |

| Dopamine Transporter (DAT) | Potent reuptake inhibitor | researchgate.netnih.gov |

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor (D4R) is a target for various neurological and psychiatric conditions. satoshi-omura.info Research into new D4R ligands has led to the discovery of potent and selective antagonists based on the 1,2,3,4-tetrahydroquinoline scaffold.

Starting from a 3,4-dihydroquinolin-2(1H)-one lead compound, researchers synthesized a series of derivatives, including the 1,2,3,4-tetrahydroquinoline analog 12 (1-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline). satoshi-omura.info Within this series, compound 24 emerged as a highly potent and selective D4R antagonist, exhibiting high selectivity over the D2 and D3 dopamine receptor subtypes (D2/D4 = 8318, D3/D4 = 3715). satoshi-omura.infotocris.com These compounds have also been evaluated for their potential in treating glioblastoma. satoshi-omura.infotocris.com

Dopamine D4 Receptor Antagonism by 1,2,3,4-Tetrahydroquinoline Derivatives

| Compound | Target | Selectivity Ratios | Reference |

|---|---|---|---|

| 24 | Dopamine D4 Receptor | D2/D4 = 8318 | satoshi-omura.infotocris.com |

| D3/D4 = 3715 |

NMDA Receptor Glycine (B1666218) Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, and its glycine binding site is an important therapeutic target. kitasato-u.ac.jptocris.com A tetrahydroquinoline derivative, L-689,560 , has been identified as a very potent antagonist at the glycine site of the NMDA receptor. rndsystems.commedchemexpress.comtocris.com

The chemical name for L-689,560 is trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline . rndsystems.comtocris.com Its high potency makes it a valuable research tool for studying the roles of NMDA receptors in both normal neurological processes and in disease states. medchemexpress.com The development of such potent and selective antagonists for the NMDA receptor glycine site holds therapeutic potential for various neuroprotective applications. rndsystems.com

NMDA Receptor Glycine Site Antagonism by a 1,2,3,4-Tetrahydroquinoline Derivative

| Compound | Target | Activity | Reference |

|---|---|---|---|

| L-689,560 | NMDA Receptor Glycine Site | Very potent antagonist | rndsystems.commedchemexpress.comtocris.com |

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, along with its natural ligand CXCL12, plays a crucial role in cell trafficking, including the homing of hematopoietic stem cells. nih.govnih.gov Its overexpression in many cancer types is associated with metastasis and tumor growth, making it a key target for anticancer therapies. uky.edu Derivatives of 1,2,3,4-tetrahydroquinoline have been investigated as potent CXCR4 antagonists.

A series of 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) analogues were developed through a de novo hit-to-lead effort, demonstrating significant potencies in assays measuring CXCR4 function. nih.gov These assays included the inhibition of X4 HIV-1IIIB virus attachment in MAGI-CCR5/CXCR4 cells and the inhibition of CXCL12-induced calcium release in Chem-1 cells. nih.gov The TIQ-(R)-stereoisomer 15, in particular, was identified as a potent and selective CXCR4 antagonist. nih.gov Further studies on compound 15 revealed its ability to block HIV-1IIIB infection in peripheral blood mononuclear cells and to displace the radiolabeled chemokine 125I-SDF-1. nih.gov

Subsequent research focused on replacing the piperazine substructure of previously disclosed piperazinyl-tetrahydroisoquinoline CXCR4 antagonists with various diamino-heterocycles. nih.gov This led to the development of compound 31 , which contains an aza-piperazine linkage and exhibited a potent CXCR4 antagonist response. nih.gov

| Compound | Assay | IC50 (nM) |

|---|---|---|

| TIQ-(R)-stereoisomer 15 | Inhibition of HIV-1IIIB attachment (MAGI-CCR5/CXCR4 cells) | 3 |

| TIQ-(R)-stereoisomer 15 | Inhibition of CXCL12-induced Ca2+ flux (Chem-1 cells) | 30 |

| TIQ-(R)-stereoisomer 15 | Blockage of HIV-1IIIB infection (PBMCs) | 35 |

| TIQ-(R)-stereoisomer 15 | Competitive binding with 125I-SDF-1 | 112 |

| Compound 31 | CXCR4 calcium flux | <20 |

Anti-inflammatory and Antioxidant Properties

Derivatives of 1,2,3,4-tetrahydroquinoline have demonstrated notable anti-inflammatory and antioxidant activities. A series of thirteen tetrahydroquinoline derivatives (SF1–SF13) were synthesized and evaluated for these properties. mdpi.com

The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. mdpi.com Several of the synthesized compounds exhibited significant antioxidant activity, with compound SF8 showing the lowest IC50 value, indicating strong radical scavenging potential. mdpi.com

The anti-inflammatory activity was initially evaluated through an in vitro nitric oxide (NO) scavenging assay, as NO is a key mediator in the inflammatory process. mdpi.com Compounds SF13 , SF1 , and SF2 were particularly effective at scavenging NO. mdpi.com Based on these results, selected compounds were further tested for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. mdpi.com This model is widely used to assess the efficacy of anti-inflammatory agents. nih.govpharmascholars.comphytopharmajournal.com The percentage inhibition of edema provides a measure of the anti-inflammatory effect. nih.govresearchgate.net

Additionally, a hybrid molecule of ibuprofen (B1674241) and 1,2,3,4-tetrahydroquinoline has been synthesized and evaluated for its in vitro antioxidant and anti-inflammatory activities, further highlighting the potential of this scaffold in developing new anti-inflammatory agents. mdpi.com

| Compound | Activity | Result |

|---|---|---|

| SF8 | DPPH Radical Scavenging (IC50) | 29.19 ± 0.25 µg/mL |

| SF13 | Nitric Oxide Scavenging (at 50 µM) | 85% inhibition |

| SF1 | Nitric Oxide Scavenging | High |

| SF2 | Nitric Oxide Scavenging | High |

Antidiabetic and Anti-Alzheimer's Disease Activities

The 1,2,3,4-tetrahydroquinoline scaffold is a promising framework for developing treatments for both diabetes and Alzheimer's disease.

For diabetes, derivatives of 1,2,3,4-tetrahydroisoquinoline have been synthesized as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. nih.gov PPARγ is a key regulator of glucose and lipid metabolism, and its partial activation is a therapeutic strategy for type 2 diabetes. Compound 20g , an (S)-1,2,3,4-tetrahydroisoquinoline derivative, demonstrated potent partial agonist activity for PPARγ and exerted anti-diabetic effects in a mouse model of insulin (B600854) resistance and hyperglycemia. nih.gov Other tetrahydroquinoline derivatives have shown inhibitory activity towards AMP-activated protein kinase (AMPK), another important target for potential diabetes treatments. researchgate.netnih.gov

In the context of Alzheimer's disease, a major focus is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov A deficit in acetylcholine is linked to the cognitive decline seen in Alzheimer's patients. nih.gov Several 1,2,3,4-tetrahydroacridine (B1593851) derivatives, which are structurally related to this compound, have been synthesized and shown to inhibit AChE. capes.gov.br For instance, 9-amino-1,2,3,4-tetrahydroacridine (THA) concentration-dependently inhibits the uptake of monoamines with IC50 values in the micromolar range. capes.gov.br Furthermore, new 1,2,3,4-tetrahydroisoquinoline derivatives have been designed to modulate the proteolytic processing of amyloid precursor protein (APP), another key pathological feature of Alzheimer's disease. nih.gov

| Compound | Target/Activity | Result (EC50/IC50) | Disease Area |

|---|---|---|---|

| 20g | PPARγ Partial Agonist Activity | EC50 = 13 nM | Diabetes |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | Noradrenaline Uptake Inhibition | ~1 µM | Alzheimer's Disease |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | Dopamine Uptake Inhibition | ~7 µM | Alzheimer's Disease |

| 9-Amino-1,2,3,4-tetrahydroacridine (THA) | 5-HT Uptake Inhibition | ~2 µM | Alzheimer's Disease |

Cardiovascular and Anti-arrhythmic Applications

The 1,2,3,4-tetrahydroquinoline nucleus is a core structure in some cardiovascular drugs. An example is Nicainoprol (B1678734) , an anti-arrhythmic agent. researchgate.net Anti-arrhythmic drugs are used to correct abnormal heart rhythms by altering the electrical properties of cardiac cells. cvpharmacology.com

The electrophysiologic effects of nicainoprol have been studied in isolated guinea pig papillary muscles. nih.gov It was found to produce dose-dependent decreases in the maximal upstroke velocity (Vmax) of the action potential, a characteristic of Class I anti-arrhythmic drugs which block sodium channels. nih.govcvpharmacology.com Nicainoprol also demonstrated a use-dependent block, where its effect increases with a higher heart rate. nih.gov At higher concentrations, it also showed a minor inhibitory effect on the slow inward calcium current, which is a Class IV anti-arrhythmic effect. nih.govdroracle.ai A clinical trial in patients with chronic ventricular arrhythmias showed that nicainoprol significantly reduced premature ventricular beats at doses of 400 mg and 600 mg three times daily. nih.gov

| Parameter | Effect | Dose/Concentration |

|---|---|---|

| Maximal Upstroke Velocity (Vmax) | Dose-dependent decrease | ≥ 5 µM |

| Action Potential Duration (APD50, APD90) | Shortened | 50 µM |

| Slow Inward Current | Inhibition | 10-100 µM |

| Premature Ventricular Beats (in patients) | Significant reduction | 400 mg and 600 mg t.i.d. |

Immunosuppressive Properties

Certain derivatives of 1,2,3,4-tetrahydroquinoline have been investigated for their immunosuppressive properties, which could be beneficial in the treatment of autoimmune diseases and the prevention of organ transplant rejection.

Research has been conducted on tetrahydroquinolineacetic acid derivatives for their potential as immunosuppressants. researchgate.net More recently, a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives found that while some compounds showed promising antifungal activity, others exhibited immunotoxicity. researchgate.net This highlights the need for careful structural modification to achieve the desired biological effect. The development of novel compounds that can inhibit T-cell function is a key area of research for new immunosuppressive therapies. While direct and extensive data on the immunosuppressive properties of this compound itself is limited in the provided context, the activities of its derivatives suggest that this chemical scaffold holds potential for the development of new immunomodulatory agents.

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroquinolin 4 Amine Analogues

Impact of Substitutions on Biological Activity and Potency

The biological activity of 1,2,3,4-tetrahydroquinolin-4-amine analogues can be significantly modulated by introducing various substituents on the quinoline (B57606) ring system and modifying the amine functionality at the 4-position. Furthermore, the stereochemistry of these molecules plays a pivotal role in their interaction with biological targets.

Substitutions on the Quinoline Ring System

Substitutions on the aromatic ring of the 1,2,3,4-tetrahydroquinoline (B108954) nucleus have a profound impact on the biological activity of 4-amino analogues. The nature, position, and electronic properties of these substituents can alter the molecule's affinity for its target, as well as its pharmacokinetic properties.

For instance, in a series of tetrahydroquinoline derivatives investigated as LSD1 inhibitors, substitutions on the quinoline ring were found to be critical for activity. A 3D-QSAR study revealed that bulky groups at the R2 position (corresponding to positions 5, 6, 7, or 8 of the tetrahydroquinoline ring) were favorable for enhancing biological activity. mdpi.com This is exemplified by the higher potency of a compound with two methyl groups at R2 compared to one with two fluorine atoms at the same position. mdpi.com Conversely, bulky substituents at the R1 position (attached to the nitrogen at position 1) were found to be detrimental to activity. mdpi.com

In the context of antimalarial 4-aminoquinolines, which share a structural resemblance to the compounds of interest, electron-withdrawing groups at the 7-position have been shown to increase activity. nih.gov This is attributed to the lowering of the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. mdpi.com While this finding is for the aromatic quinoline system, it provides valuable insights into the potential effects of similar substitutions on the tetrahydroquinoline scaffold.

A study on 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes as NMDA receptor glycine (B1666218) site antagonists demonstrated that substitutions at the 5-, 6-, and 7-positions generally increase potency, whereas substitution at the 8-position leads to a decrease in activity. This highlights the sensitivity of biological activity to the specific placement of substituents on the aromatic ring.

The table below summarizes the impact of various substitutions on the quinoline ring system on the biological activity of tetrahydroquinoline analogues.

| Substitution Position | Substituent | Observed Effect on Biological Activity | Compound Class | Reference |

| R2 (positions 5, 6, 7, or 8) | Bulky groups (e.g., two methyl groups) | Favorable for activity | LSD1 inhibitors | mdpi.com |

| R2 (positions 5, 6, 7, or 8) | Less bulky groups (e.g., two fluorine atoms) | Less favorable for activity | LSD1 inhibitors | mdpi.com |

| R1 (position 1) | Bulky groups (e.g., six-membered ring) | Detrimental to activity | LSD1 inhibitors | mdpi.com |

| R1 (position 1) | Less bulky groups (e.g., carbon chain) | More favorable for activity | LSD1 inhibitors | mdpi.com |

| 7-position | Electron-withdrawing groups | Increased antimalarial activity | 4-Aminoquinolines | nih.gov |

| 5-, 6-, 7-positions | Various substituents | Increased potency | NMDA receptor antagonists | |

| 8-position | Various substituents | Decreased potency | NMDA receptor antagonists |

Modifications at the Amine Functionality

In the case of antimalarial 4-aminoquinolines, the nature of the side chain attached to the 4-amino group is a key determinant of activity. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is considered optimal for activity. nih.gov The tertiary amine in this side chain is also deemed important. nih.gov While these findings are for 4-aminoquinolines, they suggest that the length and nature of any substituent on the 4-amino group of a tetrahydroquinoline could be similarly crucial.

A study on substituted 5-amino-4,5,6,7-tetrahydroindazoles, which can be considered partial ergoline (B1233604) analogues, showed that the nature of the substitution on the amino group significantly influences dopaminergic activity. The monopropylamino derivative was found to selectively activate dopamine (B1211576) autoreceptors, while disubstituted amines exhibited significant postsynaptic activity. nih.gov This highlights how the degree of substitution at an amino group on a saturated heterocyclic system can fine-tune its pharmacological profile.

The introduction of an acyl group to form an amide can also drastically alter biological activity. For instance, N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as bradycardic agents, indicating that the N-acyl moiety is compatible with biological activity and can direct the compound towards specific therapeutic targets. While this example is for an isoquinoline (B145761) isomer, it underscores the potential of N-acylation as a strategy for modifying the properties of 4-amino-1,2,3,4-tetrahydroquinolines.

The following table provides examples of how modifications at the amine functionality can influence the biological activity of related heterocyclic compounds.

| Modification | Substituent/Side Chain | Observed Effect on Biological Activity | Compound Class | Reference |

| N-Alkylation | Dialkylaminoalkyl (2-5 carbon spacer) | Optimal for antimalarial activity | 4-Aminoquinolines | nih.gov |

| N-Alkylation | Monopropylamino | Selective dopamine autoreceptor activation | 5-Amino-4,5,6,7-tetrahydroindazoles | nih.gov |

| N-Alkylation | Disubstituted amines | Significant postsynaptic dopaminergic activity | 5-Amino-4,5,6,7-tetrahydroindazoles | nih.gov |

| N-Acylation | Various acyl groups | Bradycardic activity | N-acyl-1,2,3,4-tetrahydroisoquinolines |

Influence of Stereochemistry and Chirality on Activity

The this compound scaffold contains a chiral center at the C4 position, and additional stereocenters can be introduced through substitution. The spatial arrangement of substituents is often a critical determinant of biological activity, as enantiomers or diastereomers can exhibit significantly different potencies and even different pharmacological effects due to stereospecific interactions with their biological targets.

The synthesis of chiral 1,2,3,4-tetrahydroquinolines is an active area of research, underscoring the importance of stereochemistry in this class of compounds. For example, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been employed as ligands in metal catalysts for asymmetric synthesis, highlighting the defined three-dimensional structure of these molecules. mdpi.com

While direct comparisons of the biological activities of enantiomers of this compound are not extensively reported in the readily available literature, the principle of stereoselectivity is well-established for related compounds. For instance, in the case of the antimalarial drug chloroquine, a 4-aminoquinoline (B48711), the D-isomer is reported to be less toxic than its L-isomer, demonstrating that stereochemistry can influence the therapeutic index of a drug. nih.gov

Furthermore, the synthesis of chirally pure 1,2,3,4-tetrahydroisoquinoline (B50084) analogues as anti-cancer agents has been reported, where specific enantiomers showed significant activity against human prostate cancer cell lines. This again emphasizes that the biological activity of these heterocyclic compounds is often highly dependent on their absolute configuration.

The following table summarizes the influence of stereochemistry on the activity of related compounds.

| Compound Class | Stereochemical Feature | Observed Effect on Activity/Toxicity | Reference |

| 4-Aminoquinolines (e.g., Chloroquine) | D- and L-isomers | D-isomer is less toxic than the L-isomer. nih.gov | nih.gov |

| 1,2,3,4-Tetrahydroisoquinolines | Specific enantiomers | Significant anti-cancer activity observed for specific enantiomers. | |

| 8-Amino-5,6,7,8-tetrahydroquinolines | Chiral ligands | Used in asymmetric catalysis, demonstrating defined stereochemistry. mdpi.com | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable tools for predicting the activity of novel compounds and for gaining insights into the molecular features that are important for a desired pharmacological effect.

Development of QSAR Models for Predictive Activity

Several QSAR models have been developed for tetrahydroquinoline derivatives to predict their biological activities. These models are typically built using a training set of compounds with known activities and then validated using an external test set to assess their predictive power.

A notable example is the development of 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), for a series of 40 tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com The statistical quality of these models was found to be good, with a cross-validated correlation coefficient (q²) of 0.778 for CoMFA and 0.764 for CoMSIA, and a predictive correlation coefficient (R²pred) of 0.709 for CoMFA and 0.713 for CoMSIA. mdpi.com These values indicate that the developed models have good internal and external predictive capabilities. mdpi.com

Another QSAR study on 4,4-dimethyl-1,2,3,4-tetrahydroquinoline (B1252745) derivatives as PPARα/γ agonists utilized topological 0D-, 1D-, and 2D-descriptors to build statistically sound models. nih.gov This approach successfully established quantitative relationships between the reported activities and the calculated molecular descriptors. nih.gov

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, feature selection, model building using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation.

The table below presents key statistical parameters for developed QSAR models for tetrahydroquinoline and related analogues.

| Model Type | Compound Class | q² | R²pred | Key Findings | Reference |

| 3D-QSAR (CoMFA) | Tetrahydroquinoline derivatives (LSD1 inhibitors) | 0.778 | 0.709 | Good internal and external predictive ability. mdpi.com | mdpi.com |

| 3D-QSAR (CoMSIA) | Tetrahydroquinoline derivatives (LSD1 inhibitors) | 0.764 | 0.713 | Good internal and external predictive ability. mdpi.com | mdpi.com |

| 2D-QSAR | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline derivatives (PPARα/γ agonists) | - | - | Statistically sound models were obtained using topological descriptors. nih.gov | nih.gov |

| 2D-QSAR | 4-Aminoquinoline derivatives (MCHR1 inhibitors) | - | - | A predictive QSAR model was developed using multiple regression. |

Correlation of Descriptors with Pharmacological Effects

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity of the compounds. These descriptors represent physicochemical properties, such as steric, electronic, and hydrophobic characteristics, that are important for the interaction of the molecule with its biological target.

In the 3D-QSAR study of tetrahydroquinoline-based LSD1 inhibitors, the CoMFA and CoMSIA contour maps provided valuable insights into the SAR. The CoMFA steric field indicated that bulky groups are favored at certain positions for enhanced activity, while being disfavored at others. mdpi.com The CoMSIA model further revealed the importance of hydrophobic and hydrogen bond donor fields. For instance, a hydrophobic substitution near the R1 group was found to be beneficial for inhibitory activity. mdpi.com The hydrogen bond donor field map indicated regions where a hydrogen bond donor is beneficial and others where it is detrimental to activity. mdpi.com

A QSAR analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives found that the water-accessible surface area was the descriptor with the highest correlation coefficient with tumor specificity. researchgate.net This suggests that the size and shape of the molecule are important factors in its ability to selectively target tumor cells.

The correlation of molecular descriptors with pharmacological effects provides a rational basis for the design of new analogues with improved potency and selectivity. By understanding which molecular properties are key for activity, medicinal chemists can make informed decisions about which modifications are most likely to lead to a successful drug candidate.

The following table summarizes the correlation of selected molecular descriptors with the pharmacological effects of tetrahydroquinoline and related analogues.

| Descriptor Type | Specific Descriptor | Correlation with Pharmacological Effect | Compound Class | Reference |

| Steric | Bulky groups at specific positions | Favorable for LSD1 inhibitory activity. mdpi.com | Tetrahydroquinoline derivatives | mdpi.com |

| Steric | Bulky groups at other positions | Unfavorable for LSD1 inhibitory activity. mdpi.com | Tetrahydroquinoline derivatives | mdpi.com |

| Hydrophobic | Hydrophobic substitution at R1 | Beneficial for LSD1 inhibitory activity. mdpi.com | Tetrahydroquinoline derivatives | mdpi.com |

| Hydrogen Bonding | Hydrogen bond donor at specific positions | Beneficial for LSD1 inhibitory activity. mdpi.com | Tetrahydroquinoline derivatives | mdpi.com |

| Electronic | Electron-withdrawing groups at 7-position | Increased antimalarial activity. nih.gov | 4-Aminoquinolines | nih.gov |

| Geometric | Water-accessible surface area | Correlated with tumor specificity. researchgate.net | 1,2,3,4-Tetrahydroisoquinoline derivatives | researchgate.net |

Ligand-Target Interactions and Binding Affinity of this compound Analogues

The exploration of ligand-target interactions and the assessment of binding affinity are crucial steps in understanding the therapeutic potential of this compound analogues. Through computational techniques such as molecular docking and molecular dynamics simulations, researchers can predict how these compounds bind to specific biological targets, providing insights that guide the design of more potent and selective molecules.

Molecular Docking Studies and Computational Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level. For analogues of this compound, docking studies have been employed to elucidate their binding modes within the active sites of various enzymes and receptors.

For instance, in studies involving related quinoline structures, docking simulations are a standard approach to predict binding affinity and interaction patterns. The process typically involves preparing the three-dimensional structures of the ligands and the target protein, which is often obtained from the Protein Data Bank (PDB). Software programs like AutoDock and Glide are then used to perform the docking calculations, which yield a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov

Molecular dynamics (MD) simulations are often used as a subsequent step to validate the docking poses and to study the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the binding, showing how the ligand and protein adapt to each other's presence.

While specific docking studies on a broad range of this compound analogues are not extensively documented in publicly available literature, the methodologies are well-established. For example, in a study on tetrahydroquinoline and tetrahydroisoquinoline analogues as potential HIV-1 reverse transcriptase (RT) inhibitors, molecular docking was used to fit the compounds into the non-nucleoside inhibitor binding pocket of the enzyme. scispace.com The docking energies calculated in such studies help to rank the compounds based on their predicted binding strength. scispace.com

Table 1: Representative Docking Scores of Tetrahydroquinoline Analogues against HIV-1 RT

| Compound ID | Average Docking Energy (kcal/mol) |

| Analogue 1d | -20.05 |

| Analogue 2c | -19.01 |

| Analogue 2d | -18.06 |

| Analogue 4b | -7.31 |

This table is illustrative and based on data for related tetrahydroquinoline analogues docked into HIV-1 RT. scispace.com

Analysis of Binding Modes and Key Residue Interactions

The analysis of binding modes reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying the key amino acid residues in the target's binding site that interact with the ligand is a primary goal of this analysis.

In studies of related 4-aminoquinoline derivatives targeting the enzyme Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), molecular docking revealed specific binding conformations. For a hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivative, two distinct binding conformations were observed within the active site of PfLDH, suggesting that this enzyme is a plausible molecular target. nih.gov

For tetrahydroquinoline analogues targeting HIV-1 RT, docking studies have suggested that these compounds can occupy the same binding pocket as known inhibitors like efavirenz. scispace.com The specific interactions would depend on the nature and position of substituents on the tetrahydroquinoline core. The 4-amino group, for instance, could act as a hydrogen bond donor or acceptor, forming crucial interactions with polar residues in the binding pocket. The tetrahydroquinoline ring system itself can participate in hydrophobic interactions with nonpolar residues.

In a study on 1,2,3,4-tetrahydroisoquinoline conjugates, which are structural isomers of the title compound, detailed interactions with E. coli DNA gyrase B were identified. nih.gov For example, one compound formed a hydrogen bond with Glu-50 via a peptidal NH group and with Arg-76 via a carbonyl oxygen. nih.gov Another key interaction observed was a salt bridge with Arg-76. nih.gov While these are for an isomeric scaffold, they highlight the types of interactions that the functional groups on a substituted tetrahydroquinoline ring can make.

Table 2: Potential Key Residue Interactions for Tetrahydroquinoline-based Compounds

| Target Protein | Interacting Residues (Example) | Type of Interaction |

| E. coli DNA gyrase B | Glu-50, Arg-76, Asn-46, Asp-49 | Hydrogen Bonding, Salt Bridge |

| HIV-1 Reverse Transcriptase | (Varies with analogue) | Hydrophobic Interactions, Hydrogen Bonding |

| PfLDH | (Varies with analogue) | Hydrophobic Interactions, π-π Stacking, Hydrogen Bonding |

This table provides examples of interacting residues for related or isomeric compounds to illustrate potential binding modes.

The insights gained from these computational studies are invaluable for structure-activity relationship (SAR) studies. By understanding which parts of the molecule are interacting with specific residues in the target protein, medicinal chemists can design new analogues with modified functional groups to enhance binding affinity and selectivity, ultimately leading to the development of more effective therapeutic agents.

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations provide valuable information about the structural and electronic properties of a molecule, which are fundamental to its reactivity and interactions.

For derivatives of quinoline (B57606), DFT calculations at the B3LYP/6-31G'(d,p) level have been used to determine key electronic and photophysical characteristics. nih.govrsc.org Such studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. Other properties derived from DFT studies include electronegativity, chemical potential, chemical hardness, and softness, which offer insights into the molecule's kinetic stability and reactivity. nih.govrsc.org Time-Dependent DFT (TD-DFT) can further be employed to predict the absorption spectra of the molecule. rsc.org

While specific DFT studies on 1,2,3,4-Tetrahydroquinolin-4-amine are not extensively published, the application of these standard computational methods would yield the parameters shown in the table below, providing a foundational understanding of its electronic behavior.

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Chemical Potential (μ) | Describes the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | Measures resistance to change in electron configuration. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov These simulations provide detailed information on the conformational changes and stability of a ligand when bound to a protein target. nih.govresearchgate.net For tetrahydroquinoline derivatives, MD simulations have been used to explore their binding stability with targets like lysine-specific demethylase 1 (LSD1). nih.gov

In a typical MD simulation, the ligand-protein complex is placed in a simulated physiological environment, and its dynamic behavior is observed over time (e.g., 100 nanoseconds). researchgate.netnih.gov Key metrics for assessing stability include the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD for the protein indicates that it does not undergo significant conformational changes, while a stable RMSD for the ligand suggests it remains securely in the binding pocket. ajchem-a.com Furthermore, analysis of hydrogen bonds and other interactions (like hydrophobic interactions) between the ligand and specific amino acid residues (e.g., Asp555, Phe538) can reveal the key determinants of binding affinity and complex stability. nih.gov

| MD Simulation Parameter | Description | Indication of Stability |

|---|---|---|

| Protein RMSD | Root-Mean-Square Deviation of the protein backbone atoms from the initial structure. | Low, stable fluctuation indicates the protein maintains its overall fold. |

| Ligand RMSD | Root-Mean-Square Deviation of the ligand's heavy atoms relative to the protein's binding site. | Low, stable fluctuation suggests the ligand remains bound in a consistent pose. ajchem-a.com |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistent hydrogen bonds with key residues indicate a stable interaction. nih.gov |

| Binding Free Energy (MM/PBSA) | Calculates the free energy of binding for the ligand-protein complex. | A more negative value indicates a stronger, more favorable binding affinity. nih.gov |

Prediction of Pharmacokinetic Properties (in silico ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models use the chemical structure of a compound to forecast its pharmacokinetic behavior in the human body, helping to identify potential liabilities before costly synthesis and experimentation. nih.govnih.gov

Good oral absorption is often a prerequisite for a successful drug candidate. In silico models predict absorption based on several physicochemical properties. For quinoline and thiadiazole amine derivatives, key descriptors include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. derpharmachemica.com The topological polar surface area (TPSA) is another crucial parameter, as molecules with a TPSA below 140 Ų are more likely to exhibit good cell membrane permeability. derpharmachemica.com Adherence to established guidelines, such as Lipinski's Rule of Five, is also commonly assessed to predict oral bioavailability.

| ADME Parameter | Predicted Value/Range | Significance for Absorption |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lower molecular weight favors passive diffusion across membranes. |

| logP (Lipophilicity) | < 5 | Optimal lipophilicity is required to balance solubility and membrane permeability. |

| H-Bond Donors | < 5 | Fewer donors improve permeability across lipid bilayers. |

| H-Bond Acceptors | < 10 | Fewer acceptors improve permeability across lipid bilayers. |

| TPSA | < 140 Ų | Lower polar surface area correlates with higher membrane permeability. derpharmachemica.com |

The distribution of a compound throughout the body determines its access to the target site and potential for off-target effects. A key aspect of distribution for centrally acting agents is the ability to cross the blood-brain barrier (BBB). In silico models predict BBB penetration using physicochemical descriptors such as lipophilicity, molecular size, and hydrogen bonding potential. researchgate.net High lipophilicity and a low potential for hydrogen bonding generally favor BBB passage. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are frequently used to classify compounds as BBB permeable (CNS+) or non-permeable (CNS-). researchgate.netarxiv.org

| Distribution Parameter | Favorable Range for BBB Penetration | Rationale |

|---|---|---|

| logP | 1 - 4 | Balanced lipophilicity is needed to cross the lipid barrier without being trapped. |

| TPSA | < 70-90 Ų | Lower polarity is essential for passive diffusion into the brain. frontiersin.org |

| Molecular Weight | < 450 g/mol | Smaller molecules are more likely to permeate the tight junctions of the BBB. frontiersin.org |

| BBB Permeability Prediction | CNS+ | Indicates the compound is predicted to cross the blood-brain barrier. researchgate.net |

Metabolic stability and interactions with cytochrome P450 (CYP) enzymes are critical determinants of a drug's half-life and potential for drug-drug interactions. nih.gov In silico tools can predict which sites on a molecule are most susceptible to metabolism and whether the compound is likely to inhibit major CYP isoforms such as CYP1A2, 2C9, 2D6, and 3A4. nih.govresearchgate.net

For quinoline-related structures, metabolic liabilities can arise from groups susceptible to oxidation. For example, methoxyphenol groups are known to be prone to CYP450-mediated O-demethylation. acs.org The incorporation of nitrogen atoms into aromatic rings, as in the quinoline scaffold, can sometimes increase metabolic stability by altering the electron density of the ring or by coordinating with the heme iron of CYP enzymes (Type II binding), which may slow metabolism. nih.gov Computational models use docking and machine learning to predict whether a compound will act as a substrate or inhibitor for specific CYP enzymes. nih.gov

| CYP Isoform | Predicted Interaction | Significance |

|---|---|---|

| CYP1A2 | Inhibitor/Non-inhibitor | Metabolizes various drugs; inhibition can lead to interactions. nih.gov |

| CYP2C9 | Inhibitor/Non-inhibitor | Important for the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| CYP2D6 | Inhibitor/Non-inhibitor | Metabolizes many antidepressants and antipsychotics. nih.gov |

| CYP3A4 | Inhibitor/Non-inhibitor | Responsible for the metabolism of approximately 30-50% of clinically used drugs. researchgate.netnih.gov |

The final stage of a drug's journey is its elimination from the body, typically via the kidneys (renal excretion) or the liver (hepatic clearance). In silico predictions of elimination pathways are generally less developed than those for A, D, and M properties. However, predictions can be inferred from other computed parameters. For instance, compounds that are highly water-soluble and metabolically stable are more likely to be eliminated unchanged by the kidneys. Conversely, compounds that are extensively metabolized by the liver are primarily cleared hepatically. ADME prediction studies on tetrahydroquinoline derivatives often include "excretion" in their analysis, but detailed pathway prediction remains a developing area of computational chemistry. nih.gov

Toxicological Predictions (in silico Toxicity)

In silico toxicology is a rapidly advancing field that uses computational models to predict the potential toxicity of chemical substances. nih.gov These methods are vital for prioritizing chemicals for further testing, guiding safer designs, and minimizing late-stage failures in drug development. alfa-chemistry.com By correlating a chemical's structure with its potential toxic effects, these tools provide valuable hazard assessments. youtube.com

ProTox-II and Other Toxicity Prediction Servers

The server provides predictions for a wide range of toxicological endpoints, including acute oral toxicity, hepatotoxicity (liver toxicity), cytotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. nih.govasmepress.com For any given compound, ProTox-II reports a predicted toxicity class, an estimated LD50 value, and confidence scores for its models. nih.gov

For the parent scaffold, 1,2,3,4-Tetrahydroquinoline (B108954) (CAS 635-46-1), certain hazards have been identified. sigmaaldrich.com The presence of an aromatic amine group, as in this compound, is a structural alert known to be associated with potential mutagenicity, as these groups can be metabolized to reactive species that may interact with DNA. youtube.com

Below is an illustrative table of the types of predictions the ProTox-II server would generate for a compound like this compound.

Table 1: Illustrative ProTox-II Toxicity Predictions

| Toxicity Endpoint | Predicted Result | Confidence Score |

|---|---|---|

| Oral Toxicity (LD50) | Class IV (Harmful if swallowed) | High |

| Hepatotoxicity | Active | Medium |

| Carcinogenicity | Active | Medium |

| Mutagenicity | Active | High |

| Cytotoxicity | Active | Medium |

| Immunotoxicity | Inactive | Low |

Note: This table is for illustrative purposes to show the output of a server like ProTox-II and is not based on actual computed data for this compound.

The ProTox-II platform also screens for potential interactions with 12 nuclear receptor signaling pathways and 12 stress response pathways from the Toxicology in the 21st Century (Tox21) program, offering deeper mechanistic insights. asmepress.comcharite.de

Assessment of Drug-Likeness and Bioavailability

The assessment of a compound's drug-likeness and bioavailability is a critical step in evaluating its potential as a therapeutic agent. These properties are often evaluated using a set of rules and computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. nih.govnih.gov

Drug-Likeness: Drug-likeness is a qualitative concept used to evaluate whether a compound has favorable physicochemical properties to be an orally active drug. A common framework for this assessment is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) less than 5

Fewer than 5 hydrogen bond donors

Fewer than 10 hydrogen bond acceptors

For this compound, we can estimate these properties. Its molecular formula is C9H12N2, giving it a molecular weight of 148.21 g/mol . It has two nitrogen atoms and associated hydrogens that can act as hydrogen bond donors and two nitrogen atoms that can act as hydrogen bond acceptors. Its LogP value is predicted to be relatively low. Based on these estimations, the compound is expected to comply with Lipinski's Rule of Five, suggesting good potential for drug-likeness.